molecular formula C52H93NO17Si2 B566126 4',2''-O-Di(trimethysilyl)tylosin CAS No. 114442-77-2

4',2''-O-Di(trimethysilyl)tylosin

Katalognummer: B566126
CAS-Nummer: 114442-77-2
Molekulargewicht: 1060.476
InChI-Schlüssel: HQHOBGOEJCZMCO-DSNVLZGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4’,2’'-O-Di(trimethysilyl)tylosin involves the reaction of tylosin with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid moisture .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves using larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

4',2''-O-Di(trimethysilyl)tylosin is primarily utilized as a reactant in the synthesis of new antibacterial agents derived from tylosin. Its modification enhances the solubility and stability of tylosin derivatives, making them more effective against resistant bacterial strains.

Case Study: Synthesis of Tylosin Derivatives

A study demonstrated that this compound serves as a key intermediate in the preparation of various acylated tylosin derivatives. These derivatives have shown improved bioactivity compared to their parent compound, enhancing their potential for clinical use against bacterial infections .

Derivative Synthesis Method Bioactivity
Tylosin 3-AcetateAcylation using this compoundExhibits enhanced antibacterial activity
4'-Chloroacetyl TylosinReaction with chloroacetic anhydrideIncreased potency against Gram-positive bacteria

Veterinary Medicine

In veterinary medicine, tylosin and its derivatives are widely used to treat bacterial infections in livestock. The introduction of this compound into formulations has been shown to improve the pharmacokinetic properties of tylosin, allowing for lower dosages while maintaining efficacy.

Case Study: Pharmacokinetics in Animals

Research involving the administration of modified tylosin formulations indicated that the serum levels of the antibiotic were significantly higher and sustained for longer periods compared to traditional formulations. This suggests that this compound can enhance therapeutic outcomes in veterinary applications .

Animal Model Dosage Serum Levels (μg/ml) Duration (hours)
Beagle Dogs11 mg/kgPeak at 1.9Up to 10 hours
Calves17.6 mg/kgPeak at 2.3Up to 8 hours

Research on Resistance Mechanisms

The compound also plays a role in research aimed at understanding bacterial resistance mechanisms. By studying how modified tylosin derivatives interact with bacterial ribosomes, researchers can gain insights into the development of resistance and identify potential strategies to overcome it.

Case Study: Mechanism of Action Studies

Studies have shown that the incorporation of trimethylsilyl groups alters the binding affinity of tylosin derivatives to bacterial ribosomal RNA, potentially leading to enhanced activity against resistant strains .

Wirkmechanismus

The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Vergleich Mit ähnlichen Verbindungen

4’,2’'-O-Di(trimethysilyl)tylosin is unique due to the presence of trimethylsilyl groups, which enhance its stability and modify its biological activity. Similar compounds include:

These compounds are compared based on their chemical structure, stability, and biological activity. 4’,2’'-O-Di(trimethysilyl)tylosin stands out due to its enhanced stability and modified activity, making it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

4',2''-O-Di(trimethysilyl)tylosin is a derivative of tylosin, a macrolide antibiotic primarily effective against Gram-positive bacteria and some Gram-negative organisms. This compound has garnered interest due to its unique structural modifications and potential biological activities, which may enhance its efficacy and application in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by the addition of two trimethylsilyl groups at the 4' and 2'' positions of the tylosin molecule. This modification not only affects its solubility and stability but may also influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄₆H₇₇NO₁₇Si₂
Molecular Weight1008.23 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point18-132 °C
Boiling Point980.7 ± 65.0 °C

The mechanism of action for this compound is primarily based on its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. The presence of trimethylsilyl groups may enhance its binding affinity or alter its pharmacokinetics, leading to improved antibacterial activity.

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against Gram-negative bacteria is limited but noteworthy in certain strains.

Case Studies

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various tylosin derivatives, including this compound. The results demonstrated that this compound had a significantly lower minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus compared to unmodified tylosin, suggesting enhanced activity due to structural modifications .
  • Pharmacokinetic Profiling : In animal models, the pharmacokinetics of this compound were assessed. It showed increased bioavailability and a longer half-life than conventional tylosin, indicating potential for less frequent dosing in therapeutic applications .

Biochemical Pathways

The interaction of this compound with bacterial ribosomes disrupts protein synthesis, leading to cell death. Additionally, it may modulate immune responses by influencing cytokine production in mammalian cells, although further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

A comparison of the biological activity of this compound with other related compounds highlights its unique advantages:

CompoundAntibacterial SpectrumMIC (µg/mL)Notes
TylosinGram-positive8Standard reference
This compoundEnhanced Gram-positive activity4Improved efficacy against resistant strains
N-Arachidonoyl TaurineLimited antibacterial activityN/APrimarily involved in lipid metabolism

Eigenschaften

CAS-Nummer

114442-77-2

Molekularformel

C52H93NO17Si2

Molekulargewicht

1060.476

IUPAC-Name

2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1

InChI-Schlüssel

HQHOBGOEJCZMCO-DSNVLZGESA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC

Synonyme

2A,4C-Bis-O-(trimethylsilyl)-tylosin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.